molecular formula C9H6N2OS2 B079441 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one CAS No. 14446-37-8

5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one

Cat. No. B079441
CAS RN: 14446-37-8
M. Wt: 222.3 g/mol
InChI Key: QDIVPLWCIVCYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one is not fully understood, but it has been proposed to act through multiple pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Furthermore, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it has been found to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. Furthermore, it has been found to inhibit the replication of viruses such as HIV and HCV, which are major public health concerns.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, it has been found to have good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, one of the major limitations for lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one. One of the major directions is the optimization of its therapeutic potential by identifying its molecular targets and developing more potent derivatives. Additionally, it is important to investigate its pharmacokinetic properties in vivo and to evaluate its safety and efficacy in preclinical and clinical studies. Furthermore, it is important to explore its potential applications in other diseases such as viral infections and neurological disorders. Overall, the research on 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one holds great promise for the development of novel therapeutics with broad spectrum of biological activities.

Synthesis Methods

The synthesis of 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one can be achieved through a variety of methods, including the condensation of 2-aminobenzothiazole with α-bromo ketones, or the reaction of 2-aminothiazole with α-halo ketones. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This method has been found to yield high purity and high yield of the desired product.

Scientific Research Applications

5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, it has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

IUPAC Name

5H-[1,3]thiazolo[4,5-g][1,4]benzothiazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-9-3-13-8-2-7-5(10-4-14-7)1-6(8)11-9/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIVPLWCIVCYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C3C(=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618353
Record name 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one

CAS RN

14446-37-8
Record name 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.